molecular formula C5H8N2S B12516976 2,7-Diazabicyclo[2.2.1]heptane-3-thione CAS No. 653603-12-4

2,7-Diazabicyclo[2.2.1]heptane-3-thione

Cat. No.: B12516976
CAS No.: 653603-12-4
M. Wt: 128.20 g/mol
InChI Key: CXLBDXKTTPVKHM-UHFFFAOYSA-N
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Description

2,7-Diazabicyclo[221]heptane-3-thione is a bicyclic compound characterized by the presence of two nitrogen atoms and a thione group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazabicyclo[2.2.1]heptane-3-thione typically involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio . The reaction conditions often include the use of strong bases and electron-withdrawing N-protective groups to promote the desired transformations .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,7-Diazabicyclo[2.2.1]heptane-3-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,7-Diazabicyclo[2.2.1]heptane-3-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Diazabicyclo[2.2.1]heptane-3-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with active site residues, while the bicyclic structure provides a rigid framework that enhances binding specificity and affinity. Pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

    2,5-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but differing in the position of nitrogen atoms.

    Prolinamide: Shares the bicyclic core structure but lacks the thione group.

    Harmicine: Contains a similar bicyclic scaffold but with additional functional groups.

Uniqueness: 2,7-Diazabicyclo[221]heptane-3-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity

Biological Activity

2,7-Diazabicyclo[2.2.1]heptane-3-thione (CAS No. 653603-12-4) is a bicyclic compound notable for its unique structural features, including two nitrogen atoms and a thione group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of cancer research and enzyme interactions.

The molecular formula of this compound is C5_5H8_8N2_2S, with a molecular weight of 128.20 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

PropertyValue
CAS No. 653603-12-4
Molecular Formula C5_5H8_8N2_2S
Molecular Weight 128.20 g/mol
IUPAC Name This compound
InChI Key CXLBDXKTTPVKHM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with active site residues in enzymes, impacting their activity and potentially leading to therapeutic effects. The rigid bicyclic structure enhances binding specificity and affinity to target proteins.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of various derivatives of bicyclic compounds related to this compound on cancer cell lines:

  • Compound Evaluation : In one study, a derivative (compound 9e ) was evaluated for its effects on cervical cancer (CaSki), breast cancer (MDA-MB-231), and lung cancer (SK-Lu-1) cell lines.
  • Results : Compound 9e exhibited significant antiproliferative activity with IC50_{50} values of 28 µg/mL for CaSki, 18 µg/mL for MDA-MB-231, and 20 µg/mL for SK-Lu-1 cells. Notably, it induced apoptosis without causing necrotic cell death in these tumor cells .

Cell Death Mechanisms

The mechanism by which compound 9e induces cell death involves:

  • Apoptosis Induction : Morphological changes indicative of apoptosis were observed through staining techniques (DAPI), showing chromatin condensation and apoptotic body formation.
  • Caspase Activation : Active caspase-3 was detected in treated cells, confirming the involvement of the caspase-dependent apoptotic pathway .

Comparative Analysis with Similar Compounds

A comparison with similar bicyclic compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
2,5-Diazabicyclo[2.2.1]heptane Similar bicyclic structure; different nitrogen positioningLimited data available
Prolinamide Lacks thione group; similar core structureVariable biological activity
Harmicine Additional functional groups; similar scaffoldNeuroactive properties

Case Studies and Research Findings

Research has focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Multicomponent Synthesis : A study reported the synthesis of several new derivatives and their evaluation for antitumor activity . The results indicated that modifications could lead to improved selectivity and potency against cancer cells.
  • In Silico ADME Predictions : The pharmacokinetic profiles of synthesized compounds suggest potential for further development as drug candidates due to favorable absorption, distribution, metabolism, and excretion (ADME) characteristics .

Properties

CAS No.

653603-12-4

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

2,7-diazabicyclo[2.2.1]heptane-3-thione

InChI

InChI=1S/C5H8N2S/c8-5-3-1-2-4(6-3)7-5/h3-4,6H,1-2H2,(H,7,8)

InChI Key

CXLBDXKTTPVKHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2NC1C(=S)N2

Origin of Product

United States

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